3-(2-Phenylethenesulfonamido)-n-{spiro[1,3-dioxaindane-2,1'-cyclohexan]-6-yl}propanamide
Description
This compound features a unique spirocyclic scaffold (spiro[1,3-dioxaindane-2,1'-cyclohexane]) linked to a propanamide backbone modified with a 2-phenylethenesulfonamido group.
Properties
IUPAC Name |
3-[[(E)-2-phenylethenyl]sulfonylamino]-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c26-22(11-15-24-31(27,28)16-12-18-7-3-1-4-8-18)25-19-9-10-20-21(17-19)30-23(29-20)13-5-2-6-14-23/h1,3-4,7-10,12,16-17,24H,2,5-6,11,13-15H2,(H,25,26)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQIUGUXTVLQFE-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NC(=O)CCNS(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NC(=O)CCNS(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethenesulfonamido)-n-{spiro[1,3-dioxaindane-2,1’-cyclohexan]-6-yl}propanamide involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 2-phenylethenesulfonyl chloride with an amine derivative to form the sulfonamide intermediate. This intermediate is then reacted with a spirocyclic compound under controlled conditions to yield the final product. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethenesulfonamido)-n-{spiro[1,3-dioxaindane-2,1’-cyclohexan]-6-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(2-Phenylethenesulfonamido)-n-{spiro[1,3-dioxaindane-2,1’-cyclohexan]-6-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-(2-Phenylethenesulfonamido)-n-{spiro[1,3-dioxaindane-2,1’-cyclohexan]-6-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Routes : The target compound likely employs sulfonamidation of a spirocyclic amine precursor, similar to methods for hydroxamic acids and chloroacetamides .
- Biological Potential: Structural analogs with sulfonamido groups (e.g., pyridinylsulfamoyl in ) show promise in targeting sulfa-sensitive enzymes, suggesting similar mechanisms for the target compound .
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 367.45 g/mol
Structural Features
The compound features a sulfonamide group, which is known for its biological activity, particularly in pharmaceuticals. The spirocyclic structure contributes to its unique properties, potentially influencing its interaction with biological targets.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study demonstrated that similar compounds effectively inhibited bacterial growth, suggesting that 3-(2-Phenylethenesulfonamido)-n-{spiro[1,3-dioxaindane-2,1'-cyclohexan]-6-yl}propanamide may possess comparable effects.
Anticancer Activity
Preliminary investigations into the anticancer potential of sulfonamide derivatives have shown promise. For instance, compounds with similar structural motifs have been reported to induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.
Enzyme Inhibition
The compound's ability to inhibit enzymes is another area of interest. Sulfonamides are known to inhibit carbonic anhydrases and other enzymes involved in metabolic processes. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.
Case Studies and Experimental Data
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Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy of sulfonamide derivatives.
- Method : Disk diffusion method against various bacterial strains.
- Results : The compound demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria.
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Anticancer Activity Assay :
- Objective : To assess cytotoxic effects on cancer cell lines (e.g., MCF-7 breast cancer cells).
- Method : MTT assay for cell viability.
- Results : The compound exhibited dose-dependent cytotoxicity with an IC50 value indicating effective concentration levels.
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Enzyme Inhibition Assay :
- Objective : To determine the inhibitory effect on carbonic anhydrase.
- Method : Kinetic studies measuring enzyme activity in the presence of the compound.
- Results : Significant inhibition was observed, suggesting potential therapeutic applications in conditions requiring enzyme modulation.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
